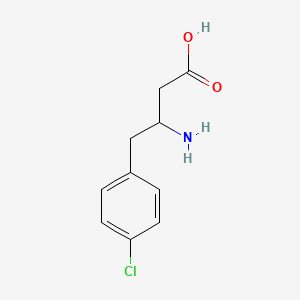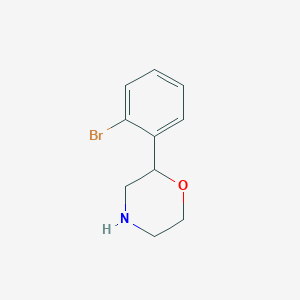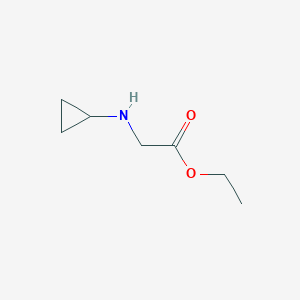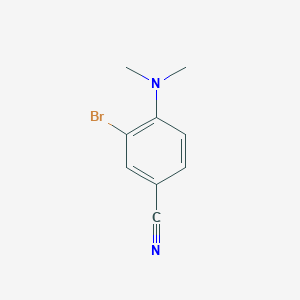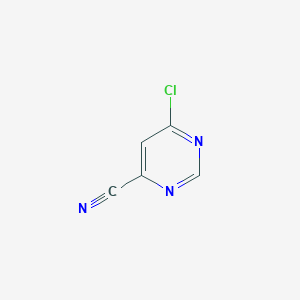![molecular formula C10H9BrN2O B1289359 5-[4-(溴甲基)苯基]-3-甲基-1,2,4-噁二唑 CAS No. 362529-03-1](/img/structure/B1289359.png)
5-[4-(溴甲基)苯基]-3-甲基-1,2,4-噁二唑
描述
- The bromomethyl group can be introduced via bromination of a methyl group attached to the phenyl ring.
- This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions.
Industrial Production Methods:
While specific industrial production methods for 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
科学研究应用
Chemistry:
- The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine:
- Potential applications in medicinal chemistry due to the biological activity of oxadiazole derivatives, which can exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
- Used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
Target of Action
Bromomethylphenyl compounds have been used as precursors for various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Bromomethylphenyl compounds are often used in organic synthesis due to their reactivity . The bromomethyl group can undergo various reactions, potentially leading to changes in the target molecules.
Biochemical Pathways
Bromomethylphenyl compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The bromomethylphenyl group is often used in drug design due to its potential to improve bioavailability .
生化分析
Biochemical Properties
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The bromomethyl group in 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Cellular Effects
The effects of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The bromomethyl group in this compound is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. Additionally, 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes. This interaction can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole within tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
- A common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
化学反应分析
Types of Reactions:
-
Substitution Reactions:
- The bromomethyl group is a reactive site for nucleophilic substitution reactions.
- Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
- Reduction reactions can target the oxadiazole ring or the bromomethyl group, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted oxadiazoles with various functional groups depending on the nucleophile used.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products such as alcohols or amines.
相似化合物的比较
- 4-(Bromomethyl)phenylboronic acid
- 3-(Bromomethyl)phenylboronic acid
- Tetrakis(4-(bromomethyl)phenyl)methane
Comparison:
- 4-(Bromomethyl)phenylboronic acid and 3-(Bromomethyl)phenylboronic acid are similar in that they contain a bromomethyl group attached to a phenyl ring, but they differ in the position of the bromomethyl group and the presence of a boronic acid functional group.
- Tetrakis(4-(bromomethyl)phenyl)methane contains multiple bromomethyl groups, making it more reactive and suitable for different applications compared to 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole.
The uniqueness of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole lies in its oxadiazole ring, which imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXHMRWDVQEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593233 | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-03-1 | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362529-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

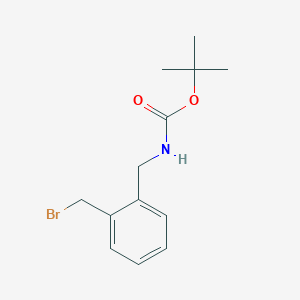


![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)
